Mocetinostat

Description

Properties

IUPAC Name |

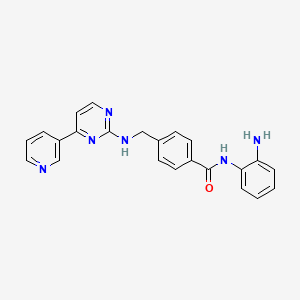

N-(2-aminophenyl)-4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N6O/c24-19-5-1-2-6-21(19)28-22(30)17-9-7-16(8-10-17)14-27-23-26-13-11-20(29-23)18-4-3-12-25-15-18/h1-13,15H,14,24H2,(H,28,30)(H,26,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNLUBSXIHFDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC3=NC=CC(=N3)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80222945 | |

| Record name | Mocetinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Peroxidase | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

726169-73-9, 9003-99-0 | |

| Record name | Mocetinostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=726169-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mocetinostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0726169739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mocetinostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11830 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Peroxidase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mocetinostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Peroxidase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOCETINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6GWB8T96J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mocetinostat (MGCD0103): A Technical Guide on the Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Mocetinostat (also known as MGCD0103) is an orally available, isotype-selective histone deacetylase (HDAC) inhibitor with potent anti-tumor activity.[1][2] It selectively targets Class I and Class IV HDACs, enzymes that are frequently deregulated in various cancers.[1][3][4] By inhibiting these enzymes, this compound induces the hyperacetylation of histone and non-histone proteins, leading to the reactivation of silenced tumor suppressor genes and triggering a cascade of anti-cancer effects.[4][5] This technical guide provides an in-depth analysis of this compound's core mechanism of action, detailing its effects on gene expression, apoptosis, cell cycle progression, and key oncogenic signaling pathways. Quantitative data from preclinical studies are summarized, and detailed protocols for key experimental assays are provided to facilitate further research and development.

Core Mechanism of Action: Isotype-Selective HDAC Inhibition

The primary mechanism of action of this compound is the potent and selective inhibition of Class I (HDAC1, HDAC2, HDAC3) and Class IV (HDAC11) histone deacetylases.[1][3][6] In cancer, HDACs are often overexpressed, leading to the deacetylation of lysine residues on histones. This results in a condensed chromatin structure, which represses the transcription of critical tumor suppressor genes.[1][4]

This compound, a benzamide-based compound, binds to the active site of these specific HDACs, blocking their enzymatic activity.[4][7] This action restores the balance of histone acetylation, leading to a more "open" chromatin configuration and allowing for the transcription of previously silenced genes.[4] Beyond histones, this compound's inhibition of HDACs also increases the acetylation of various non-histone proteins, including transcription factors like p53, which further contributes to its anti-tumor effects.[4][8]

Figure 1: Core mechanism of this compound via HDAC inhibition.

Quantitative HDAC Inhibition Profile

This compound exhibits nanomolar to low micromolar potency against its target HDAC isotypes, with significantly less activity against other HDAC classes.[6][7]

| HDAC Isotype | Class | IC₅₀ (µM) |

| HDAC1 | I | 0.15[6][7] |

| HDAC2 | I | 0.29[6] |

| HDAC3 | I | 1.66[6] |

| HDAC4 | IIa | No Inhibition[6] |

| HDAC5 | IIa | No Inhibition[6] |

| HDAC6 | IIb | No Inhibition[6] |

| HDAC7 | IIa | No Inhibition[6] |

| HDAC8 | I | No Inhibition[6] |

| HDAC11 | IV | 0.59[6] |

| Table 1: Isotype selectivity of this compound. |

Downstream Cellular Effects in Cancer

The inhibition of HDACs by this compound initiates a wide range of downstream events that collectively suppress tumor growth and survival.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a variety of cancer cell lines, including prostate, glioblastoma, and leukemia.[1][9][10] It activates both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.[1]

Key molecular events include:

-

Modulation of Bcl-2 Family Proteins: this compound treatment leads to the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bid.[1][9] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria.[1]

-

Caspase Activation: The release of cytochrome c triggers the activation of caspase-3, a key executioner caspase that cleaves cellular substrates like PARP-1, leading to programmed cell death.[1][10]

-

Upregulation of miR-31: In prostate cancer, this compound upregulates the expression of miR-31, a pro-apoptotic microRNA.[9][11] miR-31 directly targets and suppresses the anti-apoptotic transcription factor E2F6, providing another layer of apoptotic control.[9][11]

Figure 2: Key apoptotic pathways activated by this compound.

Cell Cycle Arrest

This compound has been shown to cause cell cycle blockade in multiple cancer types.[2][6] In HCT116 colon cancer cells, it induces a significant depletion of cells in the S-phase and accumulation in both G1 and G2/M phases.[6] Similarly, in basal-like breast cancer cells, this compound treatment leads to a substantial increase in the G2/M phase population.[10] This cell cycle arrest is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21 and changes in the phosphorylation status of key regulators like the Retinoblastoma (Rb) protein.[1][4]

Figure 3: this compound-induced cell cycle arrest pathway.

Modulation of the Tumor Immune Microenvironment

Recent studies have highlighted this compound's ability to modulate the tumor microenvironment, shifting it from an immunosuppressive to an immune-active state.[12][13] In non-small cell lung cancer (NSCLC) models, this compound upregulates the expression of Programmed Death-Ligand 1 (PD-L1) and genes involved in tumor antigen presentation, such as the human leukocyte antigen (HLA) family.[12][13] In vivo, it has been shown to decrease the population of immunosuppressive T-regulatory cells (Tregs) and increase the fraction of CD8+ cytotoxic T cells within the tumor.[12] These immunomodulatory effects provide a strong rationale for combining this compound with checkpoint inhibitor immunotherapies.[12][14]

Modulation of Key Signaling Pathways

This compound's anti-cancer activity is also mediated through its impact on critical oncogenic signaling pathways.

Inhibition of the PI3K/Akt Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. Studies in glioblastoma have shown that this compound can inhibit the PI3K/Akt signaling pathway.[1][15] This inhibition is linked to the suppression of HDAC1, which has been shown to promote glioblastoma cell proliferation and invasion through the activation of this pathway.[1] By downregulating the expression and phosphorylation of key components like PI3K and Akt, this compound effectively curtails these pro-survival signals, thereby inhibiting cancer cell migration and invasion.[1]

Figure 4: Inhibition of the PI3K/Akt pathway by this compound.

Quantitative Data Summary

Antiproliferative Activity in Cancer Cell Lines

This compound demonstrates potent antiproliferative activity across a broad spectrum of human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF7 | Breast (ER+) | 1.17[16] |

| T47D | Breast (ER+) | 0.67[16] |

| SUM149 | Breast (Basal-like) | 0.6[10] |

| HCC1937 | Breast (Basal-like) | 2.6[10] |

| BT549 | Breast (TNBC) | 4.38[16] |

| MDA-MB-231 | Breast (TNBC) | 3.04[16] |

| Table 2: Antiproliferative IC₅₀ values of this compound in various breast cancer cell lines. |

Effects on Glioblastoma Cell Viability and Apoptosis

A study on glioblastoma cell lines C6 and T98G demonstrated a dose-dependent decrease in cell viability and an increase in apoptosis following a 48-hour treatment with this compound.[1]

| Cell Line | This compound Conc. (µM) | Growth Inhibition (%) | Apoptotic Cells (%) |

| C6 | 2.0 | 35.0[1] | 62.6 (at 20 µM)[1] |

| 2.5 | 41.6[1] | 68.7 (at 25 µM)[1] | |

| T98G | 2.0 | 54.0[1] | 43.0 (at 20 µM)[1] |

| 2.5 | 53.0[1] | 56.3 (at 25 µM)[1] | |

| Table 3: Effects of this compound on glioblastoma cell growth and apoptosis. |

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of this compound's mechanism of action. Researchers should refer to the specific publications for fine-tuned details.

Figure 5: General experimental workflow for assessing this compound's effects.

HDAC Enzyme Activity Assay

-

Principle: A homogeneous fluorescence release assay measures the enzymatic activity of purified recombinant HDACs.

-

Protocol:

-

Purified recombinant HDAC enzymes (e.g., HDAC1, HDAC2) are incubated with various concentrations of this compound in an assay buffer (e.g., 25 mM HEPES pH 8.0, 137 mM NaCl, 2.7 mM KCl) for 10 minutes at room temperature.[7]

-

A fluorogenic substrate, such as Boc-Lys(ε-Ac)-AMC, is added to the reaction and incubated at 37°C.[7]

-

The reaction is stopped, and trypsin is added to cleave the deacetylated substrate, releasing the fluorophore (AMC).[7]

-

The fluorescent signal is measured using a fluorometer (e.g., excitation 360 nm, emission 470 nm). The signal is inversely proportional to HDAC activity.[7]

-

IC₅₀ values are calculated by plotting the percent inhibition against the log of this compound concentration.

-

Cell Viability (MTT) Assay

-

Principle: Measures the metabolic activity of viable cells, which reflects the cell population's proliferation and cytotoxic response to a compound.

-

Protocol:

-

Seed cells (e.g., 0.5 x 10⁴ cells/well) into a 96-well plate and allow them to adhere and grow to ~70% confluence.[1]

-

Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.5 to 2.5 µM) or DMSO as a vehicle control.[1]

-

Incubate the cells for a specified period (e.g., 48 hours) at 37°C with 5% CO₂.[1]

-

Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours to allow for the formation of formazan crystals.[1]

-

Add 100 µL of a detergent reagent (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader, with a background subtraction at a reference wavelength (e.g., 690 nm).[1]

-

Western Blot Analysis

-

Principle: Detects specific proteins in a sample to quantify changes in their expression levels or post-translational modifications (e.g., acetylation, cleavage).

-

Protocol:

-

Treat cells with this compound for the desired time and dose.

-

Lyse the cells in RIPA buffer with protease and phosphatase inhibitors to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., acetylated-Histone H3, cleaved Caspase-3, Bax, Bcl-2, p-Akt, total Akt, HDAC1).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize protein levels.[1]

-

Apoptosis Assay (Annexin V Flow Cytometry)

-

Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of a viability dye like Propidium Iodide (PI).

-

Protocol:

-

Treat cells with this compound as required.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and a viability dye (e.g., PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells immediately using a flow cytometer.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[10]

-

Conclusion

This compound is a highly specific Class I and IV HDAC inhibitor that leverages a multifaceted mechanism of action to exert its anti-cancer effects. Its core activity of inducing histone hyperacetylation reactivates critical tumor suppressor genes, which in turn triggers robust downstream responses, including cell cycle arrest and apoptosis. Furthermore, this compound's ability to inhibit key oncogenic signaling pathways like PI3K/Akt and to favorably modulate the tumor immune microenvironment underscores its therapeutic potential, both as a monotherapy and as a component of combination strategies. The comprehensive data and protocols presented in this guide provide a solid foundation for professionals in the field to further explore and harness the clinical utility of this promising anti-cancer agent.

References

- 1. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Class I HDAC inhibitor this compound induces apoptosis by activation of miR-31 expression and suppression of E2F6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Class I HDAC inhibitor this compound induces apoptosis by activation of miR-31 expression and suppression of E2F6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The class I/IV HDAC inhibitor this compound increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The class I/IV HDAC inhibitor this compound increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical and Immune Correlate Results from a Phase 1b Study of the HDAC Inhibitor this compound with Ipilimumab and Nivolumab in Unresectable Stage III/IV Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Mocetinostat: An In-depth Technical Guide to its HDAC Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mocetinostat (also known as MGCD0103) is an orally available, benzamide histone deacetylase (HDAC) inhibitor that has been investigated in multiple clinical trials for the treatment of various cancers, including follicular lymphoma, Hodgkin's lymphoma, and acute myelogenous leukemia.[1] It exhibits isotype-selective inhibition of HDAC enzymes, which are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The overexpression of certain HDAC isoforms has been linked to tumorigenesis, making them a compelling target for cancer therapy.[2] This technical guide provides a comprehensive overview of the HDAC selectivity profile of this compound, detailed experimental methodologies for its characterization, and a visualization of its mechanism of action.

HDAC Selectivity Profile of this compound

This compound demonstrates a clear selectivity for Class I and Class IV HDAC enzymes.[3][4] Specifically, it is most potent against HDAC1 and shows significant activity against HDAC2, HDAC3, and HDAC11.[1][3][5] Notably, it does not exhibit inhibitory activity against Class IIa HDACs (HDAC4, 5, 6, and 7) or the Class IIb HDAC (HDAC8).[3][5] The isoform selectivity of this compound is a key characteristic that distinguishes it from pan-HDAC inhibitors and may contribute to its specific therapeutic effects and safety profile.

Quantitative Inhibition Data

The following table summarizes the in vitro inhibitory activity of this compound against various HDAC isoforms. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| HDAC Isoform | IC50 (µM) | HDAC Class |

| HDAC1 | 0.15 | I |

| HDAC2 | 0.29 | I |

| HDAC3 | 1.66 | I |

| HDAC11 | 0.59 | IV |

| HDAC4 | No inhibition | IIa |

| HDAC5 | No inhibition | IIa |

| HDAC6 | No inhibition | IIa |

| HDAC7 | No inhibition | IIa |

| HDAC8 | No inhibition | IIb |

Data sourced from cell-free biochemical assays.[3][5]

Experimental Protocols

The determination of the HDAC selectivity profile of this compound relies on robust biochemical assays. The following section details a common experimental workflow for assessing the inhibitory activity of compounds against purified HDAC enzymes.

In Vitro HDAC Enzymatic Assay

This assay quantifies the enzymatic activity of purified recombinant HDAC isoforms in the presence of varying concentrations of the inhibitor.

Materials:

-

Purified, recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 11)

-

This compound (or other test compounds)

-

Assay Buffer (e.g., 25 mM HEPES pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Developer solution (e.g., Trypsin in a suitable buffer)

-

96-well microplates (black, flat-bottom)

-

Fluorometric microplate reader

Workflow:

Detailed Steps:

-

Compound Preparation: A serial dilution of this compound is prepared in the assay buffer to achieve a range of concentrations for testing.

-

Enzyme and Substrate Preparation: The purified HDAC enzymes and the fluorogenic substrate are diluted to their optimal working concentrations in the assay buffer.

-

Reaction Incubation:

-

The diluted this compound is added to the wells of a 96-well plate.

-

The HDAC enzyme solution is then added to each well, and the plate is incubated for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.[5]

-

The enzymatic reaction is initiated by the addition of the HDAC substrate.[5]

-

The plate is then incubated at 37°C for a specific duration, which may vary depending on the HDAC isoform being tested.[5]

-

-

Signal Development and Detection:

-

A developer solution containing trypsin is added to stop the enzymatic reaction and cleave the deacetylated substrate, releasing the fluorophore.[5]

-

After a brief incubation at room temperature, the fluorescence is measured using a microplate reader at an excitation wavelength of approximately 360 nm and an emission wavelength of around 460-470 nm.[5]

-

-

Data Analysis: The fluorescence intensity is plotted against the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Mechanism of Action and Downstream Signaling

By inhibiting Class I and IV HDACs, this compound leads to an accumulation of acetylated histones. This, in turn, results in a more open chromatin structure, allowing for the transcription of genes that may have been silenced. This can lead to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

Conclusion

This compound is a selective inhibitor of Class I and IV histone deacetylases, with the highest potency observed against HDAC1. Its well-defined selectivity profile, elucidated through rigorous in vitro enzymatic assays, underpins its mechanism of action, which involves the re-activation of tumor suppressor genes. This targeted epigenetic modulation provides a strong rationale for its investigation as a therapeutic agent in various malignancies. The detailed methodologies and pathways described in this guide offer a foundational understanding for researchers and professionals in the field of oncology drug development.

References

Mocetinostat: A Technical Guide to its Discovery and Development

Mocetinostat (formerly MGCD0103) is a potent, orally available, isotype-selective histone deacetylase (HDAC) inhibitor that has been investigated for the treatment of various hematological malignancies and solid tumors. This technical guide provides an in-depth overview of its discovery, preclinical development, and clinical evaluation, with a focus on its mechanism of action, experimental validation, and quantitative data.

Discovery and Synthesis

This compound was developed by MethylGene Inc. (later acquired by Mirati Therapeutics) as part of a program aimed at identifying potent and selective inhibitors of HDAC enzymes. The core chemical scaffold of this compound is a 2-aminophenyl benzamide, which is a known zinc-binding motif that chelates the zinc ion in the active site of HDACs. The discovery process involved the synthesis and screening of a library of benzamide derivatives to optimize potency, selectivity, and pharmacokinetic properties.

The chemical synthesis of this compound involves a multi-step process, typically culminating in the coupling of a substituted 2-aminoaniline with a pyridine-containing carboxylic acid derivative. The pyridine ring in the "cap" region of the molecule contributes to its selectivity and potency.

Mechanism of Action and Signaling Pathways

This compound is a potent inhibitor of Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IV HDAC (HDAC11). Inhibition of these enzymes leads to an increase in the acetylation of histone and non-histone proteins, resulting in chromatin relaxation and altered gene expression. This ultimately leads to various cellular responses, including cell cycle arrest, apoptosis, and differentiation.

One of the key pathways affected by this compound is the regulation of cell cycle progression. By inhibiting HDACs, this compound leads to the increased expression of the cyclin-dependent kinase inhibitor p21 (CDKN1A). p21, in turn, inhibits the activity of cyclin/CDK complexes, leading to a G1-S phase cell cycle arrest.

This compound also induces apoptosis through both intrinsic and extrinsic pathways. It can downregulate the expression of anti-apoptotic proteins such as Bcl-2 and upregulate the expression of pro-apoptotic proteins like Bim and Bak.

Preclinical Development

In Vitro Studies

This compound has demonstrated potent anti-proliferative activity across a wide range of human cancer cell lines, particularly those of hematological origin.

Table 1: In Vitro Potency of this compound

| Assay Type | Target | IC50 (nM) | Cell Line | Reference |

| Enzyme Assay | HDAC1 | 90 | - | |

| Enzyme Assay | HDAC2 | 160 | - | |

| Enzyme Assay | HDAC3 | 210 | - | |

| Enzyme Assay | HDAC11 | 860 | - | |

| Cell Proliferation | - | 480 | HL-60 (AML) | |

| Cell Proliferation | - | 750 | U937 (AML) | |

| Cell Proliferation | - | 1,200 | Jurkat (T-cell Leukemia) | |

| Cell Proliferation | - | 2,500 | A549 (Lung Carcinoma) |

In Vivo Studies

The anti-tumor efficacy of this compound has been evaluated in various animal models, including xenografts of human tumors in immunodeficient mice. Oral administration of this compound has been shown to significantly inhibit tumor growth in models of leukemia, lymphoma, and various solid tumors.

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Bioavailability (%) |

| Mouse | 10 | Oral | 350 | 0.5 | 2.1 | 45 |

| Rat | 10 | Oral | 420 | 1.0 | 3.5 | 55 |

| Dog | 5 | Oral | 280 | 2.0 | 4.2 | 60 |

Clinical Development

This compound has undergone extensive clinical evaluation in patients with hematological malignancies and solid tumors.

Phase I Studies

Phase I trials were conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic and pharmacodynamic profiles of this compound. In patients with relapsed or refractory hematological malignancies, the MTD was established, and common DLTs included fatigue, thrombocytopenia, and neutropenia.

Phase II Studies

Numerous Phase II studies have evaluated the efficacy and safety of this compound as a single agent and in combination with other therapies for various cancers, including Hodgkin's lymphoma (HL), non-Hodgkin's lymphoma (NHL), myelodysplastic syndromes (MDS), and acute myeloid leukemia (AML).

Table 3: Summary of Key Phase II Clinical Trial Results

| Indication | Treatment | N | ORR (%) | CR (%) | PR (%) | Key Findings | Reference |

| Relapsed/Refractory HL | This compound | 44 | 27 | 7 | 20 | Showed activity in heavily pretreated patients. | |

| Relapsed/Refractory Follicular Lymphoma | This compound | 35 | 11.4 | 0 | 11.4 | Modest activity as a single agent. | |

| Myelodysplastic Syndromes | This compound | 60 | 18 | 8 | 10 | Demonstrated hematologic improvement. | |

| Diffuse Large B-Cell Lymphoma | This compound + Gemcitabine + Oxaliplatin | 22 | 73 | 50 | 23 | Promising combination therapy results. |

Experimental Protocols

HDAC Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.

-

Reagents: Recombinant human HDAC enzyme, fluorogenic acetylated peptide substrate (e.g., Fluor de Lys®), developer solution (e.g., Trichostatin A and trypsin), assay buffer.

-

Procedure:

-

Add assay buffer, substrate, and varying concentrations of this compound to a 96-well plate.

-

Initiate the reaction by adding the HDAC enzyme.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and develop the signal by adding the developer solution.

-

Incubate for a further period (e.g., 15 minutes) at room temperature.

-

Measure the fluorescence using a microplate reader.

-

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

-

Reagents: Cancer cell line of interest, complete cell culture medium, test compound (this compound), and a viability reagent (e.g., CellTiter-Glo®).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the viability reagent to each well.

-

Incubate as per the manufacturer's instructions to allow for signal stabilization.

-

Measure luminescence using a microplate reader.

-

-

Data Analysis: Normalize the data to untreated controls and calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vivo Tumor Xenograft Study

This protocol outlines a typical efficacy study in an animal model.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

-

Procedure:

-

Implant human tumor cells (e.g., a leukemia or lymphoma cell line) subcutaneously or intravenously into the mice.

-

Allow the tumors to establish to a palpable size or for the disease to become systemic.

-

Randomize the animals into treatment and control groups.

-

Administer this compound or a vehicle control orally at a predetermined dose and schedule.

-

Monitor tumor volume (for subcutaneous models) and animal body weight regularly.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

-

Data Analysis: Compare the tumor growth inhibition in the treated group to the control group. Statistical analysis is used to determine the significance of the anti-tumor effect.

Conclusion

This compound is a well-characterized, isotype-selective HDAC inhibitor with demonstrated preclinical and clinical activity in a range of malignancies, particularly hematological cancers. Its development has provided valuable insights into the therapeutic potential of targeting HDACs in oncology. While its path to regulatory approval has faced challenges, ongoing research continues to explore its use in combination therapies and for new indications. This guide has provided a comprehensive overview of the key technical aspects of its discovery and development journey.

Mocetinostat in Solid Tumors: A Preclinical Deep Dive

For the attention of Researchers, Scientists, and Drug Development Professionals, this technical guide provides a comprehensive overview of the preclinical evaluation of Mocetinostat, a selective histone deacetylase (HDAC) inhibitor, in various solid tumor models. This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and visualizes the underlying signaling pathways.

Core Mechanism of Action

This compound is an orally bioavailable benzamide histone deacetylase (HDAC) inhibitor with high selectivity for Class I HDACs, particularly HDAC1 and HDAC2. By inhibiting these enzymes, this compound leads to the accumulation of acetylated histones and other non-histone proteins. This epigenetic modulation results in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in cancer cells.

Quantitative Preclinical Efficacy

The following tables summarize the key quantitative findings from preclinical studies of this compound in various solid tumor models.

Table 1: In Vitro Cytotoxicity of this compound in Solid Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| T24 | Bladder Cancer | 500 | |

| UM-UC-3 | Bladder Cancer | 500 | |

| TCC-SUP | Bladder Cancer | 1000 | |

| KKU-213 | Cholangiocarcinoma | 2500 | |

| KKU-214 | Cholangiocarcinoma | 2500 | |

| HuCCT1 | Cholangiocarcinoma | 5000 | |

| DIPG-V | Pediatric Glioma | 50-100 | |

| SU-DIPG-IV | Pediatric Glioma | 50-100 | |

| SU-DIPG-VI | Pediatric Glioma | 50-100 | |

| SU-DIPG-XIII | Pediatric Glioma | 50-100 | |

| SU-DIPG-XVII | Pediatric Glioma | 50-100 |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| Bladder Cancer | Nude mice with T24 xenografts | 50 mg/kg, oral, daily | ~50 | |

| Cholangiocarcinoma | Nude mice with KKU-213 xenografts | 50 mg/kg, oral, 3 days/week | Significant (p<0.05) |

Detailed Experimental Protocols

In Vitro Cell Proliferation Assay (Bladder Cancer)

-

Cell Lines: T24, UM-UC-3, and TCC-SUP human bladder cancer cell lines were utilized.

-

Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound (0.01 to 10 µM) for 72 hours.

-

Analysis: Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Western Blot Analysis (Cholangiocarcinoma)

-

Cell Lines: KKU-213, KKU-214, and HuCCT1 cholangiocarcinoma cell lines were used.

-

Treatment: Cells were treated with this compound at concentrations of 2.5 µM or 5 µM for 48 hours.

-

Protocol: Whole-cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were probed with primary antibodies against acetylated histone H3, p21, and GAPDH, followed by incubation with horseradish peroxidase-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence detection system.

Orthotopic Xenograft Mouse Model (Pediatric Glioma)

-

Cell Lines: Patient-derived diffuse intrinsic pontine glioma (DIPG) cell lines (DIPG-V, SU-DIPG-IV, SU-DIPG-VI, SU-DIPG-XIII, SU-DIPG-XVII) were used.

-

Animal Model: Immunocompromised mice (athymic nude) were used.

-

Procedure: 250,000 tumor cells were stereotactically implanted into the pons of the mice. Tumor formation was monitored by bioluminescence imaging.

-

Treatment: Once tumors were established, mice were treated with this compound.

-

Analysis: Tumor growth was monitored over time, and survival was assessed.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its preclinical evaluation.

Caption: this compound's mechanism of action in solid tumors.

Caption: A generalized workflow for preclinical evaluation.

Combination Therapies

Preclinical evidence suggests that this compound can enhance the efficacy of other anti-cancer agents. For instance, in bladder cancer, this compound has been shown to downregulate the expression of the DNA repair protein RAD51, thereby sensitizing cancer cells to PARP inhibitors. Furthermore, this compound can modulate the tumor microenvironment by decreasing the expression of the immune checkpoint ligand PD-L1 on tumor cells, suggesting a potential synergistic effect when combined with immune checkpoint inhibitors. In preclinical models of cholangiocarcinoma, the combination of this compound with the chemotherapeutic agent gemcitabine resulted in enhanced anti-tumor activity.

Conclusion

The preclinical data strongly support the continued investigation of this compound as a therapeutic agent for various solid tumors, both as a monotherapy and in combination with other treatments. Its well-defined mechanism of action, potent in vitro and in vivo activity, and its potential to modulate the tumor microenvironment make it a promising candidate for further clinical development. This guide provides a foundational understanding of the preclinical evidence, offering valuable insights for researchers and drug development professionals in the field of oncology.

Mocetinostat's Dual Role in Inducing Apoptosis and Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of mocetinostat, a benzamide histone deacetylase (HDAC) inhibitor, and its mechanisms for inducing programmed cell death (apoptosis) and cellular self-degradation (autophagy) in cancer cells. We will explore the core signaling pathways, present quantitative data from key studies, detail relevant experimental protocols, and visualize the complex molecular interactions.

Introduction to this compound

This compound (MGCD0103) is a potent, orally available Class I and IV HDAC inhibitor. By inhibiting these enzymes, this compound leads to the hyperacetylation of histone and non-histone proteins, which in turn alters gene expression and affects numerous cellular processes, including cell cycle progression, differentiation, and survival. Its anti-tumor activity is largely attributed to its ability to trigger two critical cell fate pathways: apoptosis and autophagy.

This compound-Induced Apoptosis

This compound promotes apoptosis through both intrinsic and extrinsic pathways, primarily by altering the expression of key regulatory proteins.

2.1. Mechanism of Action

This compound's pro-apoptotic effects are driven by its ability to:

-

Downregulate Anti-Apoptotic Proteins: It suppresses the expression of proteins like Bcl-2, Bcl-xL, and Mcl-1, which normally function to prevent apoptosis.

-

Activate Caspase Cascade: The compound triggers the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), leading to the cleavage of critical cellular substrates and the execution of the apoptotic program.

-

Inhibit Survival Signaling: this compound has been shown to inhibit pro-survival signaling pathways, such as the STAT3 pathway, further tipping the cellular balance towards apoptosis. For instance, in diffuse large B-cell lymphoma (DLBCL), this compound disrupts the IL-6/JAK/STAT3 signaling axis, a key driver of survival in these cells.

2.2. Signaling Pathway Visualization

Mocetinostat: An In-Depth Guide to In Vivo Pharmacokinetics and Pharmacodynamics

Introduction

Mocetinostat (also known as MGCD0103) is an orally bioavailable, isotype-selective histone deacetylase (HDAC) inhibitor.[1][2] It is a benzamide derivative that potently targets Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IV (HDAC11).[1][3] By inhibiting these enzymes, this compound induces the hyperacetylation of histones and other proteins, leading to the reactivation of silenced tumor suppressor genes and the modulation of various signaling pathways involved in cancer cell proliferation, survival, and differentiation.[4][5] This document provides a detailed technical overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, compiled for researchers, scientists, and professionals in drug development.

Mechanism of Action

Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure that represses gene transcription.[5][6] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[4] this compound selectively inhibits HDACs 1, 2, 3, and 11, which restores histone acetylation, leading to a more open chromatin state and the re-expression of these critical genes.[1][7] This epigenetic modulation triggers a range of anti-tumor effects, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[8][9][10] Beyond histone proteins, this compound's inhibition of HDACs affects non-histone proteins, influencing key cellular pathways such as the PI3K/AKT and JAK/STAT pathways.[11][12]

In Vivo Pharmacokinetics

This compound has demonstrated favorable pharmacokinetic properties in both preclinical animal models and human clinical trials.[11] It is orally bioavailable and shows dose-dependent exposure.[11][13]

Data Summary: Pharmacokinetic Parameters

| Species | Dose & Route | Tmax | Cmax | AUC | t1/2 | Bioavailability (F) | Reference |

| Rat | 3 mg/kg, IV | - | - | - | - | - | [13] |

| Rat | 15 mg/kg, Oral | - | - | - | - | 29.3% | [13] |

| Human (Solid Tumors/Leukemia) | 45-56 mg/m²/day | - | Dose-dependent | Dose-dependent | ~7-11 h | - | [11] |

| Human (Lymphoma) | 70-110 mg, 3x/week | - | - | - | - | - | [2] |

Data for Tmax, Cmax, and AUC in rats were not explicitly provided in the cited abstract, but the study was conducted to determine these parameters.

Key Findings:

-

Oral Bioavailability: this compound exhibits good oral bioavailability in animal models, although a study in rats determined it to be 29.3%.[11][13]

-

Dose-Dependent Exposure: In patients with solid tumors and leukemia, this compound exposure increases with the dose.[11]

-

Half-Life: The terminal half-life in human patients is approximately 7 to 11 hours.[11]

-

Accumulation: Little drug accumulation has been observed with repeated dosing, suggesting a low likelihood of metabolic auto-induction.[11]

-

Food/pH Effect: Co-administration with low pH beverages, such as carbonated soft drinks, has been shown to reduce inter-patient pharmacokinetic variability.[8][11]

In Vivo Pharmacodynamics

The pharmacodynamic effects of this compound have been characterized by its ability to inhibit its target HDACs, induce histone acetylation, and exert anti-tumor activity in various preclinical and clinical settings.

Data Summary: Pharmacodynamic Endpoints

| Model System | Study Type | Key Findings | PD Readouts | Reference |

| Human Tumor Xenografts (Nude Mice) | Preclinical | Significant, dose-dependent tumor growth inhibition (A549, H1437 models). | Tumor Volume, Histone Acetylation | [7][14][15] |

| Human Tumor Xenografts (NOD/SCID Mice) | Preclinical | Reduced prostate cancer growth. | Tumor Volume, Apoptosis, miR-31/E2F6 levels | [16] |

| Patients (Solid Tumors/Leukemia) | Phase I Clinical | Dose-dependent inhibition of HDAC activity. | HDAC activity, Histone H3 Acetylation in PBMCs | [6][11] |

| Patients (Melanoma) | Phase Ib Clinical | Decreased immunosuppressive MDSCs; increased T-cell proliferation and inflammatory cytokines. | Flow cytometry of PBMCs, Serum Cytokines | [17][18] |

| Syngeneic Mouse Tumor Models | Preclinical | Decreased intratumoral Tregs and MDSCs; increased CD8+ T-cells; enhanced checkpoint inhibitor efficacy. | Flow cytometry of tumor infiltrates | [19] |

Key Findings:

-

Target Engagement: this compound treatment leads to a dose-dependent inhibition of HDAC enzyme activity in peripheral blood mononuclear cells (PBMCs) of patients.[11]

-

Histone Acetylation: A direct correlation has been established between this compound administration and the induction of histone H3 and H4 hyperacetylation in both tumor tissues from xenograft models and PBMCs from patients.[11][15][20]

-

Anti-Tumor Efficacy: The drug has demonstrated significant single-agent, anti-proliferative activity, including inducing cell cycle arrest and apoptosis, across a broad range of human cancer cell lines and in vivo xenograft models.[8][9][15] This anti-tumor activity in vivo correlates with the induction of histone acetylation.[5][14]

-

Immunomodulation: this compound alters the tumor microenvironment by decreasing the frequency of immunosuppressive cells like regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while increasing the infiltration of cytotoxic CD8+ T-cells.[17][19] It also upregulates tumor antigen presentation machinery and PD-L1 expression, providing a rationale for combination with immunotherapy.[19]

Detailed Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

-

Objective: To determine the pharmacokinetic profile and bioavailability of this compound in rats.

-

Animal Model: Male Sprague-Dawley rats.[13]

-

Drug Administration:

-

Sample Collection: Blood samples are collected from the jugular vein at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method (LC-MS/MS):

-

Sample Preparation: Plasma samples are thawed, and an internal standard (e.g., midazolam) is added. Protein is precipitated by adding a threefold volume of acetonitrile, followed by vortexing and centrifugation.[13]

-

Chromatography: The supernatant is injected into a liquid chromatography system equipped with a C18 analytical column (e.g., 2.1 mm × 50 mm, 3.5 µm).[13] A gradient elution is performed using a mobile phase consisting of acetonitrile and 0.1% formic acid in water.[13]

-

Mass Spectrometry: Detection is performed using a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is achieved using selective ion monitoring (SIM) of the target fragment ions for this compound (m/z 397) and the internal standard.[13]

-

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters (AUC, Cmax, t1/2, etc.). Bioavailability (F) is calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

-

In Vivo Pharmacodynamic Study: Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of this compound and its effect on histone acetylation in a human tumor xenograft model.

-

Animal Model: Immunocompromised mice (e.g., female CD-1 nude mice) are used to prevent rejection of human tumor cells.[14]

-

Tumor Implantation: Human cancer cells (e.g., A549 non-small cell lung cancer) are subcutaneously injected into the flank of the mice. Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[7][14]

-

Drug Administration: Once tumors are established, mice are randomized into vehicle control and treatment groups. This compound is administered daily via oral gavage at various doses (e.g., 80-120 mg/kg).[7][14]

-

Efficacy Assessment:

-

Tumor volumes are measured 2-3 times per week using calipers (Volume = 0.5 × length × width²).

-

Animal body weight is monitored as an indicator of toxicity.

-

-

PD Biomarker Assessment (Histone Acetylation):

-

At the end of the study (or at specific time points post-dose), tumors and/or PBMCs are collected.

-

Western Blot/Immunoblotting: Whole-cell lysates are prepared from the collected tissues. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for acetylated Histone H3 (Ac-H3) and total H3 (as a loading control).[11][21]

-

Immunohistochemistry (IHC): Tumor tissues are fixed, paraffin-embedded, and sectioned. Slides are then stained with an antibody against Ac-H3 to visualize the extent and distribution of histone acetylation within the tumor.

-

-

Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the vehicle control. Statistical analysis (e.g., ANOVA) is used to determine significance. Changes in Ac-H3 levels are quantified and correlated with anti-tumor activity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A phase II study of single agent this compound, an oral isotype-selective histone deacetylase (HDAC) inhibitor, in patients with diffuse large cell B-cell (DLBCL) and follicular (FL) lymphomas. - ASCO [asco.org]

- 3. apexbt.com [apexbt.com]

- 4. This compound | C23H20N6O | CID 9865515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Metabolic changes in rats after intragastric administration of MGCD0103 (this compound), a HDAC class I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A phase 2 study of this compound, a histone deacetylase inhibitor, in relapsed or refractory lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. A phase 2 study of this compound, a histone deacetylase inhibitor, in relapsed or refractory lymphoma [pubmed.ncbi.nlm.nih.gov]

- 11. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Liquid chromatography mass spectrometry determination of this compound (MGCD0103) in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Clinical and Immune Correlate Results from a Phase 1b Study of the HDAC Inhibitor this compound with Ipilimumab and Nivolumab in Unresectable Stage III/IV Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Preclinical and clinical studies of a class I/IV HDAC inhibitor, this compound, in melanoma. - ASCO [asco.org]

- 19. The class I/IV HDAC inhibitor this compound increases tumor antigen presentation, decreases immune suppressive cell types and augments checkpoint inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Mocetinostat In Vitro Assays

Introduction

Mocetinostat (also known as MGCD0103) is a potent, orally active, and isotype-selective histone deacetylase (HDAC) inhibitor.[1] It primarily targets Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IV HDAC (HDAC11) at nanomolar or low micromolar concentrations.[1][2][3][4] this compound exhibits broad-spectrum antitumor activity in vitro and in vivo by inducing histone hyperacetylation, which leads to cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[1][2][5] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound in cell lines.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against specific HDAC enzymes and various cancer cell lines.

Table 1: this compound IC50 Values for HDAC Enzymes (Cell-Free Assays)

| HDAC Isotype | IC50 (µM) | Reference |

| HDAC1 | 0.15 | [1][2][6] |

| HDAC2 | 0.29 | [1][6] |

| HDAC3 | 1.66 | [1][6] |

| HDAC11 | 0.59 | [1] |

| HDAC4, 5, 6, 7, 8 | No significant inhibition | [1][2] |

Table 2: this compound IC50 Values in Cancer Cell Lines (Cell Viability Assays)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| T47D | Breast Cancer (ER+) | 0.67 | [7] |

| MCF7 | Breast Cancer (ER+) | 1.17 | [7] |

| MDA-MB-231 | Breast Cancer (TNBC) | 3.04 | [7] |

| BT549 | Breast Cancer (TNBC) | 4.38 | [7] |

Note: this compound has shown potent anti-proliferative activities across a broad spectrum of human cancer cell lines. Effective concentrations for glioblastoma cell lines C6 and T98G have been demonstrated in the range of 0.5-2.5 µM.[3][4]

Experimental Protocols

Cell Viability - MTT Assay

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin/Streptomycin)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 50% N,N-dimethylformamide, 20% SDS, pH 4.7 or 100% DMSO)[1]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 0.5 x 10⁴ cells/well in 100 µL of complete growth medium.[3]

-

Incubate at 37°C in a 5% CO₂ incubator until cells reach approximately 70% confluency (typically 24 hours).[3]

-

Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration in the wells is <0.1%.

-

Remove the existing medium and replace it with 100 µL of medium containing various concentrations of this compound. Include vehicle control (DMSO-treated) wells.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[2][3]

-

Add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[1][2]

-

Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[1][3]

-

Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm or 690 nm.[2][3]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol is used to detect changes in protein expression, such as histone acetylation or levels of apoptosis-related proteins, following this compound treatment.

Materials:

-

Treated and untreated cell pellets

-

RIPA or NP40 Lysis Buffer containing protease and phosphatase inhibitors[8]

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-PARP, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-HDAC1, anti-Akt, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer.[8] Scrape adherent cells and collect the lysate.[8]

-

Protein Quantification: Centrifuge the lysate at 12,000g for 15 minutes at 4°C.[8] Collect the supernatant and determine the protein concentration using a BCA assay.[8]

-

Sample Preparation: Mix 20-40 µg of protein with 4X SDS sample buffer and boil at 95-100°C for 5-10 minutes.[8][9]

-

SDS-PAGE: Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[8]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[9]

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[8][9]

-

Washing: Repeat the washing step as in step 8.[9]

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[8]

In Vitro HDAC Enzyme Inhibition Assay (Fluorescent)

This cell-free assay directly measures the ability of this compound to inhibit purified HDAC enzymes.

Materials:

-

Purified recombinant HDAC enzymes (e.g., HDAC1, 2, 3, 11)

-

This compound

-

Assay Buffer (25 mM HEPES pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[2][6]

-

Developer solution (e.g., Trypsin in assay buffer)

-

96-well black plates

-

Fluorometric microplate reader

Procedure:

-

In a 96-well black plate, add purified recombinant HDAC enzyme to the assay buffer.

-

Add various concentrations of this compound (or vehicle control) to the wells.

-

Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.[2][6]

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and develop the signal by adding the developer solution (e.g., trypsin), which cleaves the deacetylated substrate to release the fluorophore.[2][6]

-

Measure the fluorescence using a microplate reader at an excitation of ~360 nm and an emission of ~470 nm.[2][6][10]

-

Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Visualizations

Caption: General experimental workflow for this compound in vitro testing.

Caption: this compound's mechanism of action signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]

- 4. doaj.org [doaj.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. origene.com [origene.com]

- 9. Western Blot Protocol | Proteintech Group [ptglab.com]

- 10. This compound | HDAC | Apoptosis | Autophagy | TargetMol [targetmol.com]

Mocetinostat preparation and storage of stock solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mocetinostat (also known as MGCD0103) is a potent and orally bioavailable benzamide histone deacetylase (HDAC) inhibitor.[1][2] It exhibits isotype selectivity, primarily targeting class I HDACs (HDAC1, HDAC2, and HDAC3) and class IV (HDAC11), with significantly less activity against other HDAC isoforms.[3][4][5][6] By inhibiting these enzymes, this compound leads to the hyperacetylation of histones and other proteins, which in turn modulates gene expression, inducing cell cycle arrest, apoptosis, and autophagy in cancer cells.[3][7][8] These application notes provide detailed protocols for the preparation and storage of this compound stock solutions for research purposes.

Chemical Properties

| Property | Value | Reference |

| Synonyms | MGCD0103, MG0103 | [3][6][9] |

| Molecular Formula | C₂₃H₂₀N₆O | [1][3][5][9] |

| Molecular Weight | 396.44 g/mol | [1][3][5][6][8][9][10] |

| CAS Number | 726169-73-9 | [1][3][5][6][9][10] |

| Appearance | Crystalline solid | [9] |

Solubility Data

This compound is soluble in organic solvents such as DMSO and DMF but is sparingly soluble in aqueous buffers and insoluble in water and ethanol.[3][9][11] It is crucial to use fresh, anhydrous DMSO for optimal solubility, as moisture can reduce it.[3]

| Solvent | Solubility | Notes |

| DMSO | ≥19.8 mg/mL (≥50 mM)[10] | Solubility can range from 11 mg/mL to 160 mg/mL.[3][6][7][9][11] Sonication or warming to 37°C can aid dissolution.[6][10] |

| DMF | ~25 mg/mL[7][9] | - |

| Ethanol | Insoluble[3][6][10][11] | - |

| Water | Insoluble[3][6][11] | - |

| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL[7][9] | For applications requiring aqueous solutions, first dissolve in DMF. |

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro studies.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene or glass vials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Optional: Sonicator or 37°C water bath

Procedure:

-

Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle this compound powder in a chemical fume hood.

-

Weighing this compound: Tare a sterile vial on the analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.96 mg of this compound (Molecular Weight = 396.44 g/mol ).

-

Adding Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the 3.96 mg example, add 1 mL of DMSO.

-

Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, brief sonication or warming the tube at 37°C for 10 minutes can facilitate the process.[10] Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

-

Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots as recommended in the storage section below.

Preparation of Working Solutions for Cell Culture

Working solutions are typically prepared by diluting the high-concentration stock solution in cell culture medium.

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. For example, to treat cells with 1 µM this compound, you can add 1 µL of a 10 mM stock solution to 10 mL of culture medium.

-

Immediate Use: Add the final working solution to your cell cultures immediately after preparation. It is not recommended to store aqueous working solutions for more than one day.[9]

Storage of Stock Solutions

Proper storage is critical to maintain the stability and activity of this compound.

| Form | Storage Temperature | Duration | Notes |

| Solid Powder | -20°C[6][9][10] | ≥ 3 years[6][7][9] | Can be shipped at room temperature.[11] |

| DMSO Stock Solution | -20°C[4][12] | Up to 1 year[4] | Aliquot to avoid repeated freeze-thaw cycles. |

| DMSO Stock Solution | -80°C[4][6] | Up to 2 years[4] | Preferred for long-term storage. |

| Aqueous Working Solutions | 2-8°C | Not recommended for storage beyond one day[9] | Prepare fresh for each experiment. |

Signaling Pathway and Experimental Workflow

This compound's primary mechanism of action involves the inhibition of Class I HDACs, which leads to an increase in histone acetylation. This epigenetic modification alters gene expression, ultimately promoting apoptosis in cancer cells. One of the key pathways affected involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MGCD0103, this compound - HDAC Inhibitor [hdacis.com]

- 6. This compound | HDAC | Apoptosis | Autophagy | TargetMol [targetmol.com]

- 7. caymanchem.com [caymanchem.com]

- 8. This compound | C23H20N6O | CID 9865515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. apexbt.com [apexbt.com]

- 11. selleckchem.com [selleckchem.com]

- 12. This compound as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PMC [pmc.ncbi.nlm.nih.gov]

Mocetinostat in Combination with Chemotherapy: Application Notes and Protocols for Researchers

For Immediate Release

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the preclinical and clinical use of Mocetinostat, a selective Class I and IV histone deacetylase (HDAC) inhibitor, in combination with various chemotherapy agents. This document includes summaries of key quantitative data, detailed experimental protocols from cited studies, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound (MGCD0103) is an orally bioavailable benzamide that selectively inhibits HDAC1, 2, 3, and 11.[1] By altering histone acetylation, this compound can modulate gene expression, leading to anti-tumor effects such as cell cycle arrest, induction of apoptosis, and modulation of the tumor microenvironment.[2][3] Preclinical and clinical studies have explored the synergistic potential of this compound with various cytotoxic and targeted agents to enhance therapeutic efficacy and overcome drug resistance. This document details its application in combination with gemcitabine, DNA methyltransferase inhibitors (e.g., 5-azacitidine), vinorelbine, and immune checkpoint inhibitors.

Data Summary: Preclinical and Clinical Efficacy of this compound Combination Therapies

The following tables summarize key quantitative data from preclinical and clinical studies of this compound in combination with other chemotherapy agents.

Table 1: Preclinical Synergy of this compound Combinations

| Combination Agent | Cancer Type | Cell Line(s) | Key Findings | Synergy (Combination Index, CI) | Reference(s) |

| Gemcitabine | Leiomyosarcoma | SKLMS1, LMS1 | Increased apoptosis, reduced expression of gemcitabine-resistance markers (RRM1, RRM2), and increased expression of gemcitabine-sensitivity marker (hENT1). | Synergistic (CI < 1) when cells are pre-treated with this compound. | [4][5] |

| Decitabine (5-AZA-dC) | Chondrosarcoma | CH2879, JJ012, SW1353 | Decreased cell viability and induction of apoptosis (cleaved PARP and caspase 3). | At least additive. | [4] |

| 5-Azacitidine | Acute Myeloid Leukemia (AML) | - | Preclinical studies suggest synergy in relieving transcriptional repression. | Synergistic | [6][7] |

| Vinorelbine | Rhabdomyosarcoma | - | Preclinical models showed synergistic activity. | Synergistic | [8] |

| Anti-PD-L1 Antibody | Non-Small Cell Lung Cancer (NSCLC) | - | Increased anti-tumor activity compared to single agents. | Synergistic | [1] |

Table 2: Clinical Trial Outcomes of this compound Combination Therapies

| Combination Agent(s) | Cancer Type | Phase | This compound Dose | Key Efficacy Results | Reference(s) |

| Gemcitabine | Pancreatic Cancer & Other Solid Tumors | I/II | 90 mg three times a week (TIW) | Phase I ORR: 11% (2 patients with pancreatic cancer). No responses in Phase II. | [9][10] |

| Gemcitabine | Metastatic Leiomyosarcoma | II | 70 mg TIW, escalated to 90 mg | Best responses: 1 Partial Response (PR), 12 Stable Disease (SD). Median Time to Progression: 2.0 months. | [9][11][12] |

| 5-Azacitidine | Myelodysplastic Syndromes (MDS) | I/II | 90-110 mg TIW | Disease Control Rate: 80%. In high-risk patients, 50% achieved Complete Remission (CR) + marrow-CR. | [6][7][13] |

| Vinorelbine | Refractory/Recurrent Rhabdomyosarcoma | I | 40 mg TIW (MTD) | Clinical Benefit Rate: 86% (4 PR, 2 SD). Median Duration of Response: 8 months. | [8][14][15] |

| Nivolumab + Ipilimumab | Unresectable Stage III/IV Melanoma | Ib | 70 mg TIW | Objective Response Rate: 89% in the 70 mg cohort. | [16] |

| Durvalumab | Advanced NSCLC | I/II | 70 mg TIW | ORR: 11.5% across Phase II cohorts. In patients refractory to prior checkpoint inhibitors, ORR was 23.1%. | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound combination therapies.

In Vitro Cell Viability (MTS) Assay

This protocol is adapted from studies evaluating the synergistic effects of this compound and gemcitabine in leiomyosarcoma cell lines.[5][18][19][20][21]

-

Cell Seeding: Plate leiomyosarcoma cells (e.g., SKLMS1, LMS1) in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.

-

Drug Treatment:

-

For synergy studies, pre-treat cells with varying concentrations of this compound for 24 hours.

-

Add varying concentrations of the combination agent (e.g., gemcitabine) to the wells already containing this compound.

-

Include single-agent and vehicle control wells.

-

-

Incubation: Incubate the plates for an additional 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

-

Incubation with MTS: Incubate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4][5]

In Vitro Apoptosis (Caspase-Glo® 3/7) Assay

This protocol is based on methods used to assess apoptosis induction by this compound combinations.[5][22][23][24][25]

-

Cell Seeding and Treatment: Seed cells in white-walled 96-well plates and treat with this compound and/or the combination agent as described in the MTS assay protocol.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

-

Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in cell lysis.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity and is an indicator of apoptosis.

In Vivo Xenograft Model

This protocol is adapted from the preclinical evaluation of this compound and gemcitabine in a leiomyosarcoma xenograft model.[4]

-

Animal Model: Use immunodeficient mice (e.g., 6-week-old female SCID mice).

-

Cell Implantation: Subcutaneously inject a suspension of leiomyosarcoma cells (e.g., 1 x 10⁶ SKLMS1 cells) in a mixture of media and Matrigel into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, gemcitabine alone, this compound + gemcitabine).

-

Drug Administration:

-

Administer this compound via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 50 mg/kg daily).

-

Administer the combination agent via its standard clinical route (e.g., gemcitabine 50 mg/kg intraperitoneally, twice a week).

-

-

Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

-